molecular formula C10H12ClNO2 B15308483 Ethyl 4-amino-3-chloro-2-methylbenzoate

Ethyl 4-amino-3-chloro-2-methylbenzoate

Cat. No.: B15308483
M. Wt: 213.66 g/mol
InChI Key: DWDUUANXEABYMV-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-chloro-2-methylbenzoate is a substituted benzoate ester characterized by a benzene ring functionalized with an amino group (–NH₂) at position 4, a chlorine atom (–Cl) at position 3, and a methyl group (–CH₃) at position 2. The ethyl ester (–COOCH₂CH₃) at the carboxylic acid position enhances solubility in organic solvents and modulates bioavailability. This compound is structurally related to agrochemicals and pharmaceutical intermediates, though direct literature on its specific applications is sparse .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 4-amino-3-chloro-2-methylbenzoate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)7-4-5-8(12)9(11)6(7)2/h4-5H,3,12H2,1-2H3

InChI Key

DWDUUANXEABYMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)N)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-chloro-2-methylbenzoate typically involves the esterification of 4-amino-3-chloro-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-chloro-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Ethyl 4-amino-3-chloro-2-methylbenzyl alcohol.

    Substitution: Ethyl 4-amino-3-hydroxy-2-methylbenzoate or ethyl 4-amino-3-methoxy-2-methylbenzoate.

Scientific Research Applications

Ethyl 4-amino-3-chloro-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-chloro-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The amino and ester groups play a crucial role in binding to these targets, while the chlorine and methyl groups influence the compound’s overall reactivity and stability. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-amino-3-chloro-2-methylbenzoate

The methyl ester analog (methyl instead of ethyl ester) shares the same aromatic substitution pattern but differs in ester group size. Key comparisons include:

Property This compound Mthis compound Reference
Molecular Formula C₁₀H₁₂ClNO₂ C₉H₁₀ClNO₂
Predicted Collision Cross Section (CCS, Ų) 138.9 ([M+H]+) 138.9 ([M+H]+)¹
Hydrophobicity (logP)² Estimated higher (due to ethyl group) Lower (methyl group) -

Key Findings :

  • Identical CCS values ([M+H]+) suggest similar gas-phase ion mobility despite differences in ester size .

Ethyl 4-aminobenzoate Derivatives

Ethyl 4-aminobenzoate (benzocaine) lacks chlorine and methyl substituents but shares the ethyl ester and amino groups. Comparisons highlight the impact of halogenation and alkylation:

Property This compound Ethyl 4-aminobenzoate Reference
Substitution Pattern –Cl (C3), –CH₃ (C2), –NH₂ (C4) –NH₂ (C4) only
Synthesis Complexity Higher (multi-step halogenation/alkylation) Lower (direct esterification)
Bioactivity Potential Likely enhanced pesticidal/antifungal activity Anesthetic/local analgesic


Key Findings :

  • Chlorine and methyl groups in the target compound may confer bioactivity distinct from benzocaine’s anesthetic properties, aligning with triazine-based agrochemicals (e.g., metsulfuron-methyl) .
  • Synthetic routes for halogenated analogs require precise temperature control (e.g., 0°C diazotization in ) to avoid side reactions .

Triazine-Linked Methyl Benzoates (Agrochemicals)

Methyl benzoates with triazine moieties (e.g., metsulfuron-methyl) share structural motifs but differ in substitution:

Compound Key Substituents Application Reference
This compound –NH₂, –Cl, –CH₃, ethyl ester Research chemical (potential agrochemical)
Metsulfuron-methyl –SO₂NHCONH–triazine, methyl ester Herbicide (sulfonylurea class)

Key Findings :

  • The absence of a sulfonylurea bridge in the target compound limits its herbicidal activity compared to metsulfuron-methyl .
  • Chlorine at C3 may enhance antifungal properties, as seen in ethyl acetate extracts of spices (e.g., turmeric, ginger) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 4-amino-3-chloro-2-methylbenzoate with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. Key steps include:

  • Esterification : Reacting 4-amino-3-chloro-2-methylbenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester.

  • Protection/Deprotection : Use of temporary protecting groups (e.g., acetyl for the amino group) to prevent side reactions during functionalization .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.

    • Critical Parameters :
  • Temperature control during esterification (60–80°C).

  • Monitoring reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:3) .

    | Synthesis Optimization Table |
    |-----------------------------------|-----------------------------------------|
    | Step | Optimal Conditions |
    | Esterification | Ethanol, H₂SO₄, 70°C, 6h |
    | Amino Protection | Acetic anhydride, pyridine, RT, 2h |
    | Final Yield | 68–72% (after purification) |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.3–1.4 ppm (ethyl CH₃), δ 4.3–4.4 ppm (ethyl CH₂), and aromatic protons (δ 6.8–7.5 ppm) confirm ester and substituted benzene moieties.
  • ¹³C NMR : Signals at ~170 ppm (ester C=O) and 110–150 ppm (aromatic carbons) .
  • Mass Spectrometry : ESI-MS (m/z 229 [M+H]⁺) and fragmentation patterns validate molecular weight and substituent positions.
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., C: 52.3%, H: 5.4%) .

Q. What are the key considerations for ensuring the stability of this compound during experimental storage?

  • Methodological Answer :

  • Storage Conditions :
  • Store at –20°C in amber vials to prevent photodegradation.
  • Use desiccants (silica gel) to avoid hydrolysis of the ester group .
  • Stability Monitoring :
  • Periodic HPLC analysis (C18 column, acetonitrile/water 60:40) to detect degradation products (e.g., free benzoic acid).
  • pH stability range: 5–7 (avoid strongly acidic/basic environments) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model reaction pathways.
  • Analyze electrostatic potential maps to identify electrophilic sites (e.g., Cl substitution at C3).
  • Calculate activation energies for SNAr (nucleophilic aromatic substitution) at the chloro position .
  • Validation : Compare predicted intermediates (e.g., Meisenheimer complexes) with experimental LC-MS/MS data .

Q. What experimental strategies are effective in resolving contradictions between predicted and observed biological activities of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Synthesize analogs with systematic substituent variations (e.g., methyl → ethyl, Cl → F).
  • Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking scores (AutoDock Vina) .
  • Data Reconciliation :
  • Use multivariate analysis (e.g., PCA) to identify outliers in biological vs. physicochemical datasets.
  • Re-evaluate purity (HPLC-MS) and stereochemistry (chiral HPLC) of conflicting samples .

Q. What methodological approaches are recommended for analyzing substituent effects on the crystallographic packing of this compound analogs?

  • Methodological Answer :

  • Single-Crystal XRD :

  • Grow crystals via slow evaporation (solvent: dichloromethane/hexane).

  • Refine structures using SHELXL (space group P2₁/c, Z = 4) to analyze H-bonding (N–H⋯O) and π-π stacking interactions .

  • Thermal Analysis :

  • DSC/TGA to study melting points (mp ~120–125°C) and decomposition trends correlated with substituent bulkiness .

    | Crystallographic Data Summary |
    |----------------------------------|-----------------------------------------|
    | Parameter | Value |
    | Space Group | P2₁/c |
    | H-Bond Length | 2.89 Å (N–H⋯O) |
    | π-π Stacking Distance | 3.6–3.8 Å |

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